bismorphine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

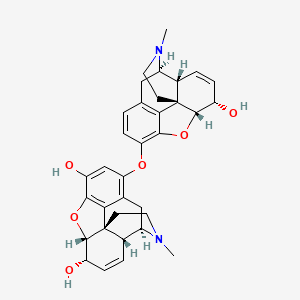

bismorphine B is a natural product found in Papaver somniferum with data available.

Aplicaciones Científicas De Investigación

Plant Defense Mechanism

Cross-Linking Properties

Bismorphine B exhibits significant cross-linking capabilities with cell wall polysaccharides, particularly pectins. Research indicates that this compound is more effective than calcium ions in cross-linking these polysaccharides, which enhances the structural integrity of plant cell walls and provides resistance against hydrolysis by enzymes such as pectinase . This property suggests that this compound functions as a defense compound in response to mechanical injury or pathogen attack, effectively reinforcing the plant's physical barriers.

Physiological Response to Wounding

In studies involving Papaver somniferum, it was observed that upon mechanical damage, morphine is rapidly metabolized into this compound. This conversion is part of the plant's defensive response, where bismorphine accumulates in the cell wall to fortify it against external threats . The production of this compound is catalyzed by anionic peroxidase enzymes present in the plant tissues, highlighting its role in the plant's immediate response to stress .

Agricultural Applications

Enhancing Crop Resilience

The application of this compound in agricultural practices could enhance crop resilience against biotic and abiotic stresses. By utilizing this compound or enhancing its production through genetic engineering or biotechnological methods, crops could be made more resistant to diseases and environmental stressors .

Biotechnological Production

Research into the biosynthesis of this compound can lead to innovative biotechnological applications. Understanding the metabolic pathways involved in its production can facilitate the development of transgenic plants that produce higher concentrations of this compound, potentially leading to improved crop varieties with enhanced defensive capabilities.

Case Studies

Propiedades

Fórmula molecular |

C34H36N2O6 |

|---|---|

Peso molecular |

568.7 g/mol |

Nombre IUPAC |

(4R,4aR,7S,7aR,12bS)-11-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C34H36N2O6/c1-35-11-9-33-18-4-6-22(37)31(33)42-30-25(8-3-16(27(30)33)13-20(18)35)40-26-15-24(39)29-28-17(26)14-21-19-5-7-23(38)32(41-29)34(19,28)10-12-36(21)2/h3-8,15,18-23,31-32,37-39H,9-14H2,1-2H3/t18-,19-,20+,21+,22-,23-,31-,32-,33-,34-/m0/s1 |

Clave InChI |

NPUAGQSOGDMMPN-GVXQIZHASA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC6=C7C[C@@H]8[C@@H]9C=C[C@@H]([C@H]1[C@@]9(C7=C(O1)C(=C6)O)CCN8C)O)O[C@H]3[C@H](C=C4)O |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6=C7CC8C9C=CC(C1C9(C7=C(O1)C(=C6)O)CCN8C)O)OC3C(C=C4)O |

Sinónimos |

bismorphine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.